molecular formula C9H8BrNO B1286416 7-bromo-2,3-dihydroquinolin-4(1H)-one CAS No. 114417-34-4

7-bromo-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1286416
CAS No.: 114417-34-4
M. Wt: 226.07 g/mol
InChI Key: MZRDGUADMZHLRW-UHFFFAOYSA-N
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Description

7-bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the 7th position and a dihydroquinolinone core structure. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one typically involves the bromination of 2,3-dihydroquinolin-4(1H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The dihydroquinolinone core can be oxidized to form quinolinone derivatives.

    Reduction Reactions: The compound can be reduced to form tetrahydroquinolinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Substituted quinolinone derivatives.

    Oxidation Reactions: Quinolinone derivatives.

    Reduction Reactions: Tetrahydroquinolinone derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a lead candidate for drug development due to its promising pharmacological properties. Quinolinones, including 7-bromo-2,3-dihydroquinolin-4(1H)-one, have shown potential as:

  • Anticancer Agents : Studies indicate that quinolinones can exhibit cytotoxic effects against various cancer cell lines. For instance, a library of related compounds demonstrated significant cytotoxicity in MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells, suggesting that structural modifications can enhance their anticancer properties .
  • Antimicrobial Agents : Quinolinones have been historically utilized as broad-spectrum antibiotics. Their ability to interact with bacterial targets makes them valuable in combating resistant strains .

The biological activity of this compound has been investigated through various studies focusing on its interactions with different biological targets:

  • Cytotoxicity : Research has shown that the compound can induce apoptosis and DNA damage in cancer cells. The structure–activity relationship (SAR) studies reveal that modifications at specific positions on the quinolinone ring can significantly influence cytotoxic potency .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of key cellular pathways associated with cancer proliferation and survival. For example, it was noted that certain analogs could inhibit the expression of multidrug resistance proteins, enhancing their efficacy against resistant cancer cell lines .

Structure-Activity Relationships

Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties:

Compound Structure Unique Features
6-Bromo-2-(4-cyanophenyl)-2,3-dihydroquinolin-4(1H)-oneStructureContains a cyano group; potential for different biological activities.
7-Chloro-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-oneStructureChlorine substitution may alter pharmacokinetics compared to bromine.
5-Methyl-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-oneStructureMethyl group at position 5 provides insights into SAR.

These variations highlight how minor changes in molecular structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

  • Anticancer Studies : In vitro tests on various cancer cell lines have shown that derivatives of this compound can achieve IC50 values below 0.3 µM against HL-60 cells, indicating high potency .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of related quinolinones has suggested favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
  • Synthetic Pathways : The synthesis of this compound typically involves condensation reactions followed by cyclization and bromination steps. Optimization techniques such as refluxing and chromatography are employed to enhance yield and purity.

Mechanism of Action

The mechanism of action of 7-bromo-2,3-dihydroquinolin-4(1H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its potential therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom at the 7th position.

    7-chloro-2,3-dihydroquinolin-4(1H)-one: Contains a chlorine atom instead of bromine.

    7-fluoro-2,3-dihydroquinolin-4(1H)-one: Contains a fluorine atom instead of bromine.

Uniqueness

7-bromo-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, potentially leading to a diverse range of derivatives with unique properties and applications.

Biological Activity

7-Bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C9H8BrN1O
  • Molecular Weight : 226.07 g/mol
  • Structure : The compound features a bromine atom at the 7th position of the quinoline structure, which significantly influences its biological interactions and chemical properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity :
    • Exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi.
    • In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent.
  • Antiviral Properties :
    • Preliminary studies indicate activity against viral pathogens, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential :
    • Investigated for its ability to inhibit cancer cell proliferation. The compound has shown promise in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, such as DNA gyrase and topoisomerase IV, which are critical targets in bacterial infections .
  • Signal Pathway Modulation : It may influence signaling pathways relevant to cancer progression and microbial resistance mechanisms.

Antimicrobial Efficacy

A study assessing the minimum inhibitory concentration (MIC) of this compound against various bacterial strains revealed:

Bacterial StrainMIC (µg/mL)
E. coli4
Staphylococcus aureus2
Pseudomonas aeruginosa8

These results indicate that the compound possesses potent antibacterial activity comparable to standard antibiotics .

Anticancer Activity

In a recent study focusing on its anticancer properties, this compound was tested on several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

The findings suggest that the compound can effectively inhibit cancer cell growth at relatively low concentrations .

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDGUADMZHLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561052
Record name 7-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114417-34-4
Record name 7-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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